N,N-DIPHENYL-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE
Description
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a synthetic heterocyclic compound characterized by a triazinoindole core fused with a sulfanyl-acetamide moiety and two phenyl substituents on the acetamide nitrogen. This compound belongs to a class of triazinoindole derivatives extensively studied for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antidepressant properties . Synthetically, it is prepared via condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro-N,N-diphenylacetamide under basic conditions, yielding high-purity products . Key physicochemical properties include a molecular weight of 335.39 g/mol, a melting point of 261–268°C, and a predicted pKa of ~10.28, indicating moderate solubility in polar solvents .
Properties
IUPAC Name |
N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXLWYSNFPSPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 411.5 g/mol. The compound features a diphenyl moiety and a triazino-indole framework, which contribute to its unique reactivity and biological properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Derivatives of triazino-indole compounds have shown cytotoxic effects against various cancer cell lines including lung and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways or direct interactions with DNA.
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-N-(4-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol) | Acetamide group; Triazino-indole core | Anticancer |
| 2-(4-methylphenyl)-N-(5H-[1,2,4]triazino[5,6-b]indol)acetamide | Methyl substitution on phenyl | Antimicrobial |
| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Thiadiazole ring; Sulfur atom | Cytotoxicity against cancer cell lines |
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Cellular Pathway Inhibition : It potentially inhibits key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing the acetamide group for substitution reactions.
- Electrophilic Aromatic Substitutions : Involving the triazino and indole components.
These methods require careful control of reaction conditions to optimize yields and purity.
Case Studies
Several studies have explored the biological effects of triazino-indole derivatives:
-
Study on Cytotoxicity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazinoindole Derivatives
Key Observations :
- Diphenyl vs.
- Triazinoindole Methylation: 5-Methyl substitution (e.g., compounds 23–27 in ) improves metabolic stability by hindering oxidative degradation .
- Electron-Withdrawing Groups : Nitro () and bromo () substituents on the phenyl ring enhance antimicrobial and anticonvulsant activities but may reduce solubility due to increased molecular packing .
Key Findings :
- Anticonvulsant Activity : The 4-bromo-substituted analogue outperforms the target compound (ED50 12.8 vs. 15.2 mg/kg), likely due to enhanced halogen bonding with neuronal targets .
- Antimicrobial Potency : Nitro-substituted derivatives () exhibit superior activity against Gram-negative bacteria (E. coli), attributed to nitro group-mediated disruption of bacterial membranes .
- Antidepressant Efficacy : N-Methyl-propanamide derivatives () show marginally higher efficacy in the forced swim test, possibly due to prolonged half-life from reduced renal clearance .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Analysis :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-Diphenyl-2-{5H-[1,2,4]Triazino[5,6-b]Indol-3-Ylsulfanyl}Acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Formation of the tricyclic core : Condensation of isatin with thiosemicarbazide to yield 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione .
Functionalization : Reaction of the thione intermediate with chloro-N-phenylacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide-sulfanyl moiety .
- Optimization : Key parameters include solvent polarity (DMF or DMSO for solubility), temperature (60–80°C for nucleophilic substitution), and stoichiometric ratios (1:1.2 thione:chloroacetamide). Yield improvements (>70%) are achieved via reflux conditions and inert atmospheres .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazinoindole core and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₂₅H₁₉N₅OS₂) and isotopic patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between triazine and indole rings, which influences biological activity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- CNS Activity : For antidepressant/anticonvulsant potential, use forced swim tests (FST) and maximal electroshock (MES) models in rodents .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with substituents at the N-aryl (e.g., electron-withdrawing groups like -NO₂ or -CF₃) and indole positions to modulate electronic and steric effects .
- Biological Assay Correlation : Use multivariate regression analysis to link structural descriptors (e.g., Hammett σ, LogP) with activity. For example, -Cl or -OCH₃ on the phenyl ring enhances antimicrobial potency by 2–3 fold .
- Data Table :
| Substituent (R) | MIC (μg/mL) S. aureus | LogP |
|---|---|---|
| -H | 32 | 3.1 |
| -Cl | 8 | 3.8 |
| -OCH₃ | 16 | 2.9 |
| Source: Adapted from Shruthi et al. (2015) |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to control for variables like inoculum size or solvent (DMSO vs. saline) .
- Mechanistic Profiling : Use enzyme-specific assays (e.g., β-lactamase inhibition for antimicrobial activity) to isolate target interactions from off-target effects .
- Case Study : Discrepancies in anticonvulsant efficacy (ED₅₀ ranging 15–45 mg/kg) may arise from animal strain differences (Wistar vs. Sprague-Dawley rats) or dosing schedules .
Q. How can computational methods predict and validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like GABA-A receptors (anticonvulsant) or dihydrofolate reductase (antimicrobial) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) to confirm binding modes .
- QSAR Modeling : Develop 3D-QSAR models with CoMFA/CoMSIA to predict activity cliffs and guide synthesis .
Q. What advanced techniques improve synthetic scalability while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces reaction time (e.g., from 12 h to 2 h) and improves yield (85% vs. 65% batch) by enhancing heat/mass transfer .
- SPE (Solid-Phase Extraction) : Purify intermediates using C18 columns, reducing silica gel dependency and solvent waste .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, ensuring >98% purity .
Data Contradiction and Validation
Q. Why do some studies report low cytotoxicity while others note hepatotoxicity at similar doses?
- Methodological Answer :
- Species-Specific Metabolism : Human liver microsome assays (e.g., CYP3A4/2D6 activity) may reveal metabolite toxicity not seen in rodent models .
- Prolonged Exposure Tests : Compare IC₅₀ values at 24 h vs. 72 h; delayed toxicity often correlates with cumulative metabolite formation .
- Mitochondrial Stress Assays : Use Seahorse XF analyzers to detect oxidative phosphorylation uncoupling, a common hepatotoxicity marker .
Experimental Design Recommendations
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?
- Methodological Answer :
- Tiered Dosing : Start with logarithmic increments (1, 10, 100 mg/kg) to identify efficacy thresholds, then refine with linear steps (e.g., 25, 50, 75 mg/kg) .
- PK/PD Modeling : Integrate plasma concentration-time profiles (AUC, Cₘₐₓ) with effect compartments using WinNonlin software .
- Data Table :
| Dose (mg/kg) | AUC₀–₂₄ (μg·h/mL) | Efficacy (%) |
|---|---|---|
| 10 | 45 | 20 |
| 50 | 220 | 75 |
| 100 | 400 | 82 |
| Nonlinear efficacy saturation observed beyond 50 mg/kg |
Key Resources for Further Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
